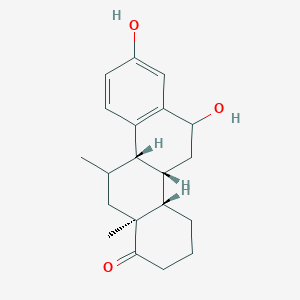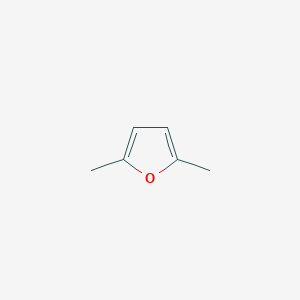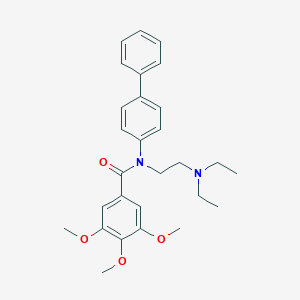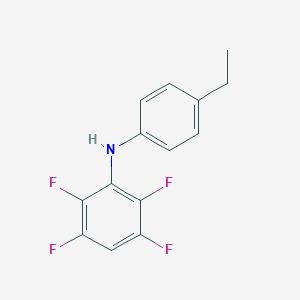
N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline
Vue d'ensemble
Description
Compounds with the N-phenyl group, such as N-(4-Ethylphenyl)maleimide, are organic compounds that often serve as valuable intermediates in the synthesis of numerous polymers and other organic compounds . They can manifest as white crystalline solids .
Synthesis Analysis
The synthesis of similar compounds, like N,N’-dimethylacrylamide (DMAM)/acrylic acid (AA) hydrogel, involves using N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as an initiator .
Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by techniques such as single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, the compound 4-ethylphenyl sulfate (4EPS), a GI tract-derived metabolite, has been found to alter brain activity and behavior when present at elevated levels .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For instance, N-(4-Ethylphenyl)maleimide is a white crystalline solid with a melting point of 142° C and a boiling point of 212° C .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c1-2-8-3-5-9(6-4-8)19-14-12(17)10(15)7-11(16)13(14)18/h3-7,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBNMGDVELSOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

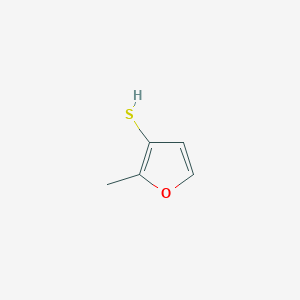
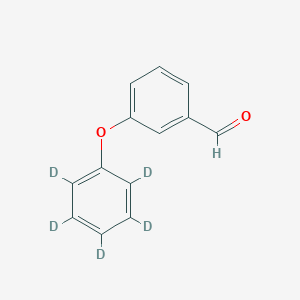
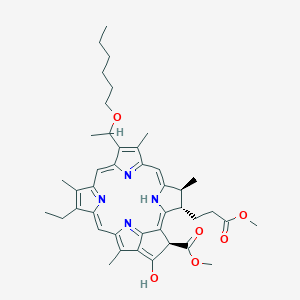
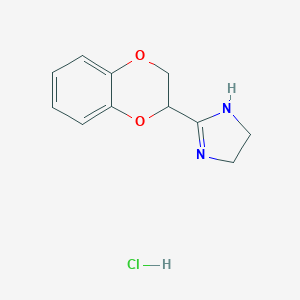
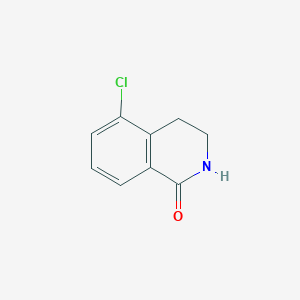
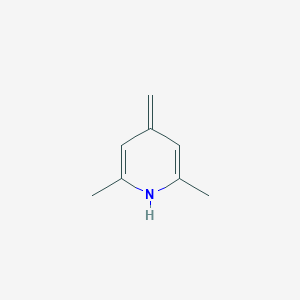
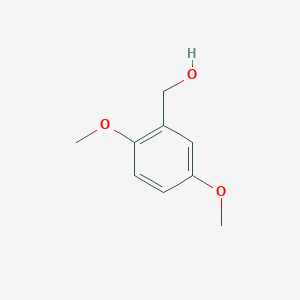
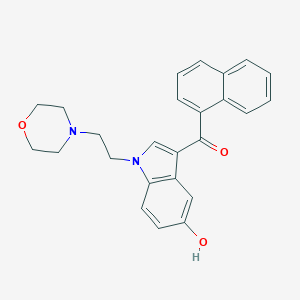
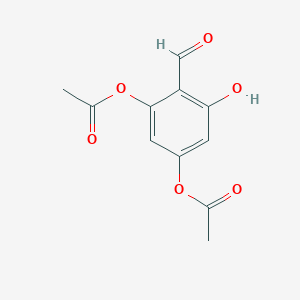
![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)
